molecular formula C22H32N4O B4978530 1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine

1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine

Cat. No. B4978530
M. Wt: 368.5 g/mol
InChI Key: XGIJCIGMZQAHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine is a compound that has been researched extensively due to its potential applications in the field of medicine. This compound is commonly known as EIPP and is a type of piperidine derivative.

Scientific Research Applications

EIPP has been extensively researched for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. EIPP has also been studied for its potential use in the treatment of cardiovascular diseases, neurological disorders, and diabetes.

Mechanism of Action

The mechanism of action of EIPP is not fully understood, but it is believed to act on the central nervous system and peripheral tissues. EIPP has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and analgesic effects. EIPP has also been found to inhibit the growth of tumor cells and induce apoptosis.
Biochemical and Physiological Effects:
EIPP has been shown to have a number of biochemical and physiological effects. In animal studies, EIPP has been found to reduce inflammation and pain, improve cardiovascular function, and protect against oxidative stress. EIPP has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using EIPP in lab experiments is its wide range of pharmacological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using EIPP is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for research on EIPP. One area of interest is the development of new synthetic methods for producing EIPP with higher purity and yield. Another area of research is the exploration of EIPP's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EIPP and its potential side effects.

Synthesis Methods

The synthesis of EIPP involves the reaction of 2-ethylimidazole with 3-(4-isopropylphenyl)-N-(piperidin-3-yl)propanamide in the presence of a reducing agent. The reaction takes place under mild conditions and yields EIPP as the final product. The purity of the compound can be increased through recrystallization.

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-4-21-23-12-15-25(21)14-11-22(27)26-13-5-6-20(16-26)24-19-9-7-18(8-10-19)17(2)3/h7-10,12,15,17,20,24H,4-6,11,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIJCIGMZQAHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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